N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O3/c1-29-10-12-31(13-11-29)22(17-4-6-21-18(14-17)8-9-30(21)2)16-27-24(32)25(33)28-20-15-19(26)5-7-23(20)34-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,27,32)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDJEIKDFWHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=C(C=C3)N(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H33N5O3
- Molecular Weight : 451.6 g/mol
- CAS Number : 922015-91-6
The compound features an oxalamide backbone, which is known for its diverse biological activities. The presence of a chloro-substituted phenyl group and an indolinyl-piperazinyl moiety suggests potential interactions with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C25H33N5O3 |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 922015-91-6 |
The biological activity of this compound likely involves its interaction with specific receptors or enzymes. Preliminary studies suggest that compounds with similar structures may exhibit:
- Anticancer properties : By inhibiting cell proliferation in various cancer cell lines.
- Neurotransmitter modulation : Potential effects on neurotransmitter pathways due to the piperazine moiety.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in vitro assays showed that it effectively inhibited the proliferation of lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity, particularly in modulating neurotransmitter systems. Compounds with similar structural motifs have been shown to act as antagonists at various receptor sites, which could lead to therapeutic applications in treating neurological disorders.
Case Studies
- In Vitro Studies : A study on the effects of the compound on lung cancer cells indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
- Animal Models : In vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s oxalamide core allows for versatile substitutions, enabling comparisons with analogs that share this scaffold but differ in peripheral groups. Below is a comparative analysis with two structurally related oxalamide derivatives:
Compound 11c: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide
- Structure: Features a quinoline ring and a dichlorophenyl-substituted piperazine attached via a pentanamide linker (vs. the target’s ethyl chain with indolinyl and methylpiperazine) .
- Synthesis: Prepared via substitution of arylpiperazines, purified using normal-phase chromatography (dichloromethane to ethyl acetate gradient) .
Compound 10: N1,N2-Bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide
- Structure: Contains bis-imidazolidinone groups and hydroxyphenyl/methoxy substituents (vs. the target’s chloro-methoxyphenyl and indolinyl groups) .
- Synthesis : Achieved an 86% yield with a melting point of 215–217°C, indicating high crystallinity likely due to hydrogen bonding from hydroxy groups .
Comparative Data Table
Mechanistic and Pharmacological Insights
- Target Compound : The methylpiperazine group may enhance blood-brain barrier penetration compared to dichlorophenyl-piperazine in 11c, which is bulkier and more lipophilic. The indolinyl group could confer selectivity for serotonin receptors (e.g., 5-HT1A), similar to arylpiperazine-based antipsychotics .
- Compound 11c: The dichlorophenyl-piperazine moiety is associated with dopamine D2/D3 receptor antagonism, but the quinoline ring may shift activity toward antimicrobial targets .
Q & A
Q. How can researchers optimize the multi-step synthesis of this oxalamide compound for improved yield and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of coupling reactions (e.g., amide bond formation) and intermediate purification. Key steps include:
- Reagent selection : Use coupling agents like HATU or EDCI for oxalamide bond formation .
- Temperature control : Maintain 0–5°C during nucleophilic substitutions to minimize side reactions .
- Chromatographic purification : Employ gradient elution (e.g., 70:30 hexane/ethyl acetate to 100% ethyl acetate) to isolate intermediates .
- Catalyst screening : Test Pd-based catalysts for aryl coupling reactions to enhance efficiency .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR spectroscopy : Use 2D NOESY to resolve stereochemistry of the piperazine and indoline moieties .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns for polymorph analysis .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C24H30ClN5O2) with <2 ppm error .
Q. How should researchers design initial biological activity screening assays?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays : Test against PI3K/AKT/mTOR pathways due to the compound’s piperazine-indoline scaffold .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, A549) .
- Receptor binding studies : Screen for serotonin or dopamine receptor affinity using radioligand displacement assays .
Q. What purification strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Flash chromatography : Optimize mobile phase (e.g., dichloromethane/methanol gradients) for polar byproducts .
- Recrystallization : Use ethanol/water mixtures (70:30) to isolate the final oxalamide product .
- HPLC with C18 columns : Apply reverse-phase methods for chiral separation if stereoisomers form .
Q. How can solubility and stability be assessed under physiological conditions?
Methodological Answer:
- pH-dependent solubility : Test in buffers (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs with varying substituents?
Methodological Answer:
- Comparative molecular field analysis (CoMFA) : Model steric/electronic effects of substituents (e.g., chloro vs. methoxy groups) .
- Free-Wilson analysis : Quantify contributions of indoline vs. piperazine moieties to receptor binding .
- Dose-response profiling : Compare IC50 shifts in analogs with modified aryl/heterocyclic groups .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites that may deactivate the compound .
- Tumor xenograft models : Validate efficacy in PDX (patient-derived xenograft) models with biomarker analysis (e.g., Ki-67 reduction) .
Q. How can researchers enhance selectivity for target receptors over off-target proteins?
Methodological Answer:
- Computational docking : Perform molecular dynamics simulations to optimize piperazine-indoline interactions with active sites .
- Alanine scanning mutagenesis : Identify critical residues in target receptors for rational design .
- Selectivity panels : Screen against kinase/GPCR panels (e.g., Eurofins Cerep) to prioritize derivatives with >50-fold selectivity .
Q. What advanced analytical methods address challenges in detecting low-concentration metabolites?
Methodological Answer:
- UHPLC-QTOF-MS : Achieve ppm-level mass accuracy for metabolite identification in complex matrices .
- Stable isotope labeling : Synthesize 13C/15N-labeled analogs to track metabolic pathways .
- Microsomal incubations : Use human liver microsomes with NADPH cofactors to simulate phase I metabolism .
Q. How to design derivatives to overcome resistance mechanisms observed in cell-line studies?
Methodological Answer:
- ABC transporter assays : Test P-gp efflux inhibition using calcein-AM fluorescence in resistant cell lines .
- Proteomics profiling : Identify overexpression of survival proteins (e.g., Bcl-2) via SILAC labeling .
- Hybrid scaffold synthesis : Fuse oxalamide cores with allosteric modulators (e.g., benzodiazepine fragments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
